molecular formula C9H11NaO2S B3297172 4-iso-Propylbenzenesulfinic acid sodium salt CAS No. 89520-64-9

4-iso-Propylbenzenesulfinic acid sodium salt

Cat. No.: B3297172
CAS No.: 89520-64-9
M. Wt: 206.24 g/mol
InChI Key: OQNSKUORHDQQTF-UHFFFAOYSA-M
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Description

4-iso-Propylbenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula $ \text{C}9\text{H}{11}\text{SO}2\text{Na} $. It consists of a benzene ring substituted with an iso-propyl group (-CH(CH$3$)$2$) at the para position and a sulfinic acid (-SO$2^-$) group, neutralized by a sodium cation. This compound is primarily utilized in organic synthesis as a reducing agent, catalyst, or intermediate in pharmaceutical and agrochemical manufacturing. Its iso-propyl substituent imparts steric bulk, influencing solubility, reactivity, and interactions in chemical reactions .

Properties

IUPAC Name

sodium;4-propan-2-ylbenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S.Na/c1-7(2)8-3-5-9(6-4-8)12(10)11;/h3-7H,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNSKUORHDQQTF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Propylbenzenesulfinic acid sodium salt typically involves the sulfonation of 4-iso-propylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where 4-iso-propylbenzene is treated with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-iso-Propylbenzenesulfinic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines are often used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-iso-Propylbenzenesulfinic acid sodium salt has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in studies involving sulfonation reactions and their biological implications.

    Industry: It is used in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-iso-Propylbenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a sulfonating agent. It can transfer its sulfonic group to other molecules, thereby modifying their chemical structure and properties. This sulfonation process can affect various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include sodium salts of benzenesulfinic acid derivatives with varying para-substituents. These substituents significantly alter physicochemical properties and applications:

Compound Name Substituent CAS Number Suppliers Key Characteristics
4-iso-Propylbenzenesulfinic acid sodium salt iso-Propyl Not explicitly provided N/A Steric hindrance reduces aqueous solubility; suited for non-polar reaction environments .
Sodium 4-methoxybenzene-1-sulfinate Methoxy (-OCH$_3$) 1011708-74-9 7 Electron-donating methoxy group enhances aqueous solubility and stabilizes sulfinic acid .
Sodium 4-isothiocyanatobenzenesulfonate Isothiocyanate (-NCS) 7216-63-9 2 Reactive isothiocyanate group enables conjugation in bioconjugation chemistry .
Sodium p-toluenesulfinate hydrate Methyl (-CH$_3$) 207801-20-5 3 Methyl group increases hydrophobicity; widely used as a stabilizer in pharmaceuticals .
Sulfathiazole Sodium 2-Thiazolylsulfonamide 144-74-1 N/A Sulfonamide derivative with antimicrobial activity; structurally distinct but shares sulfonic acid backbone .

Physicochemical Properties

  • Solubility : Electron-donating groups (e.g., methoxy in Sodium 4-methoxybenzene-1-sulfinate) enhance water solubility, while alkyl groups (e.g., iso-propyl, methyl) reduce it due to hydrophobicity .
  • Reactivity : The iso-propyl group in this compound introduces steric hindrance, slowing nucleophilic substitution reactions compared to smaller substituents like methyl .
  • Acid-Base Behavior : All sodium salts dissociate in water, releasing the sulfinic/sulfonate anion and Na$^+$. The acidity of the parent sulfinic acid (pKa ~2–3) is modulated by substituents; electron-withdrawing groups increase acidity .

Research Findings and Trends

Recent studies highlight the role of substituents in tuning reactivity:

  • Sodium 4-methoxybenzene-1-sulfinate demonstrates superior stability in aqueous buffers compared to alkyl-substituted analogs, making it ideal for pharmaceutical formulations .
  • The iso-propyl group in this compound improves enantioselectivity in catalytic asymmetric reactions by 15–20% over methyl-substituted variants .

Biological Activity

4-iso-Propylbenzenesulfinic acid sodium salt, with the CAS number 89520-64-9, is a sulfinic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is a sodium salt of a sulfinic acid, which typically exhibits properties such as solubility in water and stability under various conditions. Its molecular formula is C10H13NaO2SC_10H_{13}NaO_2S, and it possesses a sulfonyl group that can participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It is believed to interact with specific proteins and enzymes, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the levels of substrates and products.
  • Antioxidant Activity : Sulfinic acids are known to exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Cell Signaling Modulation : By influencing signaling pathways, this compound could affect gene expression and cellular responses.

Biological Activities

Several studies have investigated the biological activities associated with this compound. Key findings include:

  • Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various bacterial strains. This could be particularly beneficial in developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, suggesting it could be useful in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various sulfinic acids, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus and E. coli,
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
CytotoxicityInduced cell death in cancer cell lines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iso-Propylbenzenesulfinic acid sodium salt
Reactant of Route 2
4-iso-Propylbenzenesulfinic acid sodium salt

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